3-[(4-Methoxyphenyl)amino]-6-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-(4-methoxyanilino)-2-methylphenol |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-12(9-14(10)16)15-11-5-7-13(17-2)8-6-11/h3-9,15-16H,1-2H3 |
InChI Key |
IWGJSBBNWSTUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry of 3 4 Methoxyphenyl Amino 6 Methylphenol
Strategies for the Direct Synthesis of 3-[(4-Methoxyphenyl)amino]-6-methylphenol
Condensation Reactions Involving Aromatic Amines and Phenolic Precursors
Condensation reactions represent a classical approach to the formation of C-N bonds. In the context of synthesizing this compound, this could theoretically involve the direct reaction of 3-amino-6-methylphenol with a suitable derivative of p-anisidine (B42471), or vice versa, often under harsh conditions such as high temperatures and in the presence of a catalyst. For instance, the reaction of an aminophenol with a quinone derivative can lead to the formation of a diarylamine structure. While conceptually straightforward, these methods can suffer from low yields and lack of regioselectivity, particularly with substituted phenols and anilines.
A plausible, though not specifically documented, route could involve the condensation of 4-methoxyaniline (p-anisidine) with 2-methyl-1,4-benzoquinone, followed by a reduction step to yield the desired phenol (B47542). The initial condensation would form a quinone imine intermediate, which upon reduction would afford the diarylamine.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 3-Amino-6-methylphenol | 4-Iodoanisole | High temperature, catalyst | This compound |
| 4-Methoxyaniline | 2-Methyl-1,4-benzoquinone | Condensation followed by reduction | This compound |
This table presents hypothetical reaction pathways based on general condensation chemistry principles.
Reductive Amination Pathways for the Formation of the Aminoaryl Linkage
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and amines. frontiersin.orgjocpr.com This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a potential pathway involves the reaction of 4-methoxyaniline with a suitable carbonyl derivative of 2-methylphenol.
A key challenge in this approach is the synthesis of the appropriate carbonyl precursor. One hypothetical route could involve the oxidation of 2-methylphenol to the corresponding cyclohexenone, followed by reductive amination with 4-methoxyaniline. Catalytic reductive amination using transition metal catalysts such as ruthenium, iridium, or nickel complexes can offer high levels of regio- and stereoselectivity. jocpr.com Green reductive amination strategies aim to use more environmentally benign reducing agents like hydrogen gas or formic acid and employ solvent-free or aqueous reaction conditions. jocpr.comjocpr.com
| Carbonyl Precursor | Amine | Reducing Agent | Catalyst (optional) |
| 2-Methyl-cyclohexenone derivative | 4-Methoxyaniline | NaBH₃CN, NaBH(OAc)₃, H₂ | Pd/C, Ru, Ir complexes |
This table outlines a general strategy for reductive amination towards the target compound.
Palladium-Catalyzed C-N Cross-Coupling Approaches for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. rsc.org This methodology allows for the coupling of aryl halides or triflates with amines under relatively mild conditions and with high functional group tolerance. For the synthesis of this compound, this would involve the reaction of 3-amino-6-methylphenol with an aryl halide such as 4-iodoanisole or 4-bromoanisole, or the coupling of 4-methoxyaniline with a halogenated derivative of 2-methylphenol.
The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate these couplings, enabling the use of a broad range of substrates.
| Aryl Halide/Triflate | Amine | Palladium Catalyst | Ligand | Base |
| 4-Iodoanisole | 3-Amino-6-methylphenol | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ |
| 3-Bromo-6-methylphenol | 4-Methoxyaniline | Pd(OAc)₂ | BINAP | NaOtBu |
This table provides examples of potential Buchwald-Hartwig reaction conditions for the synthesis of the target compound.
Novel Synthetic Routes and Green Chemistry Considerations
Recent advancements in organic synthesis have focused on the development of more sustainable and environmentally friendly methods. In the context of diarylamine synthesis, several green chemistry approaches have been explored.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. youtube.comnih.govnih.govresearchgate.net The application of microwave irradiation to the Buchwald-Hartwig amination has been shown to be effective. nsf.gov
The selection of greener solvents is another important aspect of sustainable synthesis. Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as more environmentally benign alternatives to traditional solvents like toluene and 1,4-dioxane for Buchwald-Hartwig reactions. acs.orguit.no Furthermore, the use of bio-based solvents, including vegetable oils, has been explored for these couplings. byjus.com
Catalytic reductive amination using nitro compounds as the amine source is another green approach, as it combines the reduction of the nitro group and the amination in a single step, improving atom economy. frontiersin.org
| Synthetic Approach | Green Chemistry Principle | Key Features |
| Microwave-Assisted Synthesis | Energy Efficiency | Reduced reaction times, often higher yields. youtube.comresearchgate.net |
| Use of Green Solvents | Safer Solvents | Replacement of hazardous solvents with alternatives like 2-MeTHF, MTBE, or bio-based oils. acs.orguit.nobyjus.com |
| Catalytic Reductive Amination with Nitro Compounds | Atom Economy | One-pot synthesis of amines from readily available nitro compounds. frontiersin.org |
Derivatization and Chemical Transformations of this compound
The presence of a phenolic hydroxyl group in this compound offers a site for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered physicochemical and biological properties.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group can undergo a range of reactions, including etherification and esterification, to yield various derivatives.
Etherification: The Williamson ether synthesis is a classic and versatile method for the preparation of ethers. jk-sci.comwikipedia.orgmasterorganicchemistry.comyoutube.comnih.gov This Sₙ2 reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.
To synthesize an ether derivative of this compound, the compound would first be treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the corresponding phenoxide. This phenoxide would then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.
Esterification: The phenolic hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. youtube.comnih.gov The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.
For the esterification of this compound, the compound would be reacted with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) or an anhydride (e.g., acetic anhydride) in a suitable solvent with a base to yield the corresponding ester derivative. Chemoselective O-acylation of molecules containing both hydroxyl and amino groups can be achieved under acidic conditions, where the amino group is protonated and thus less nucleophilic.
| Reaction Type | Reagents | Product Type |
| Etherification (Williamson) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Alkoxy derivative |
| Esterification | Acyl chloride or anhydride (e.g., CH₃COCl, (CH₃CO)₂O) Base (e.g., pyridine, Et₃N) | Acyloxy derivative |
Transformations Involving the Aminoaryl Nitrogen
The secondary amine bridge is a central feature of this compound, and its nitrogen atom is a key site for chemical modifications. The lone pair of electrons on the nitrogen imparts nucleophilic character, although this is tempered by delocalization into both aromatic rings.
Key transformations involving the aminoaryl nitrogen include:
N-Alkylation and N-Arylation: The nitrogen can act as a nucleophile to react with alkyl halides or be engaged in further transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form triarylamines.
N-Acylation: Reaction with acyl chlorides or anhydrides would convert the secondary amine into an amide. This transformation is significant as it alters the electronic properties of the nitrogen. The electron-withdrawing nature of the acyl group reduces the electron-donating capacity of the nitrogen into the aromatic rings, which would, in turn, influence the molecule's reactivity in other reactions like electrophilic aromatic substitution. libretexts.org This conversion to an amide can also serve as a protective group strategy during multi-step syntheses. libretexts.orglibretexts.org
Salt Formation: As a weak base, the amino group can be protonated by strong acids to form an ammonium (B1175870) salt. This would drastically change the physical properties of the molecule, such as its solubility, and would convert the amine into a strongly deactivating, meta-directing group for electrophilic aromatic substitution. libretexts.org
Electrophilic Aromatic Substitution Reactions on the Aromatic Rings
The two aromatic rings of this compound possess different substitution patterns, leading to distinct reactivity profiles toward electrophiles. The outcome of electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of the substituents on each ring. youtube.commasterorganicchemistry.com
Analysis of Substituent Directing Effects
| Substituent | Type | Ring Activating/Deactivating | Directing Effect |
| -OH (Hydroxyl) | Electron Donating (Resonance) | Strongly Activating | Ortho, Para |
| -NH- (Amino Bridge) | Electron Donating (Resonance) | Strongly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Electron Donating (Resonance) | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | Electron Donating (Inductive) | Weakly Activating | Ortho, Para |
Reactions on the 6-Methylphenol Ring: This ring is substituted with a hydroxyl group (-OH), a methyl group (-CH₃), and the amino bridge (-NH-). All three are activating, ortho, para-directors. libretexts.orglibretexts.org The hydroxyl group is a particularly strong activator. The positions ortho and para to the hydroxyl group are C2, C4, and C6. Position 6 is occupied by the methyl group, and position 3 is occupied by the amino bridge. Therefore, the most activated and sterically accessible positions for an incoming electrophile are C2 and C4 (para to the methyl and ortho to the hydroxyl). The powerful directing effect of the -OH group would likely dominate, favoring substitution at these positions.
Reactions on the 4-Methoxyphenyl Ring: This ring is substituted with the methoxy (B1213986) group (-OCH₃) and the amino bridge (-NH-). Both are strong activating, ortho, para-directors. youtube.com The position para to the amino bridge is occupied by the methoxy group. The positions ortho to the amino bridge (C2' and C6') and ortho to the methoxy group (C3' and C5') are the potential sites for substitution. The synergistic activation from both groups would make this ring highly reactive towards electrophiles, with substitution favored at the positions ortho to the stronger activating group, while considering steric hindrance.
Common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation would be expected to proceed readily on either ring, likely without the need for harsh conditions due to the rings' activated nature. lkouniv.ac.inweebly.com
Oxidative Coupling Reactions and Polymerization Potential
Phenols and arylamines are susceptible to oxidation, often leading to coupling reactions that form new C-C, C-O, or C-N bonds. The this compound molecule contains both phenolic and secondary amine moieties, making it a prime candidate for such transformations.
Oxidation, which can be initiated by chemical oxidants (e.g., potassium ferricyanide), enzymes, or electrochemical methods, would likely generate phenoxy and/or aminyl radicals. escholarship.orgescholarship.org These radical intermediates can then couple in several ways:
Dimerization: Intermolecular coupling could lead to various dimeric structures. For instance, C-C coupling between two phenol rings could form a biphenol linkage. C-N coupling could also occur. The specific isomer formed would depend on the position of highest spin density in the radical intermediate and steric factors. nih.gov
Polymerization: If the coupling process continues, oligomers and polymers can be formed. The oxidative polymerization of phenols and anilines is a known method for producing polymers with interesting electronic and material properties, such as poly(phenylene oxide)s and polyanilines. researchgate.netacs.org The presence of multiple reactive sites on this compound could lead to the formation of complex, cross-linked polymer networks. The resulting polymer would possess repeating units derived from the monomer, potentially offering a combination of properties from its phenolic and diarylamine components.
Reaction Mechanisms and Kinetic Studies Involving this compound
Detailed Mechanistic Investigations of Formation Reactions
The most prominent and versatile method for the synthesis of diarylamines like this compound is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.orgresearchgate.net This reaction creates the C-N bond by coupling an aryl halide (or triflate) with an amine. For the target molecule, this would involve the reaction of 3-amino-6-methylphenol with a 4-haloanisole (e.g., 4-bromoanisole or 4-chloroanisole).
The catalytic cycle for the Buchwald-Hartwig amination is well-established and proceeds through the following key steps:
Oxidative Addition: A palladium(0) complex, stabilized by phosphine (B1218219) ligands, reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) species. jk-sci.com
Amine Coordination and Deprotonation: The amine (in this case, 3-amino-6-methylphenol) coordinates to the Pd(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the amine is deprotonated to form an amido group, which remains bound to the palladium.
Reductive Elimination: This is the final, product-forming step. The diarylamine product is formed by the elimination of the aryl and amido groups from the palladium center, which simultaneously regenerates the catalytically active Pd(0) species, allowing the cycle to continue. libretexts.orgjk-sci.com
Alternative, though often harsher or less general, methods for diarylamine synthesis include the Ullmann condensation and nucleophilic aromatic substitution (SNAr) reactions. organic-chemistry.orgnih.gov
Kinetic Profiling of Key Chemical Transformations
While specific kinetic data for reactions involving this compound are not available, the kinetics of the Buchwald-Hartwig amination have been studied for related systems. These studies provide insight into the factors that would control the rate of its formation.
Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand has a profound effect on reaction rates and yields. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination. jk-sci.com
Substrates: The nature of the aryl halide is critical. The reaction rate typically follows the order Ar-I > Ar-Br > Ar-Cl, consistent with the relative strengths of the carbon-halogen bonds that are broken during oxidative addition.
Temperature: Like most chemical reactions, the rate of coupling generally increases with temperature, although higher temperatures can also lead to catalyst decomposition or side reactions.
A kinetic study of the synthesis of this compound would typically involve monitoring the disappearance of reactants and the appearance of the product over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Illustrative Table of a Hypothetical Kinetic Experiment
The following table is a hypothetical representation of data that might be collected to determine the reaction rate for the synthesis of the title compound via Buchwald-Hartwig amination.
| Time (minutes) | [3-amino-6-methylphenol] (M) | [4-bromoanisole] (M) | [Product] (M) | Percent Conversion (%) |
| 0 | 0.100 | 0.100 | 0.000 | 0 |
| 10 | 0.085 | 0.085 | 0.015 | 15 |
| 30 | 0.060 | 0.060 | 0.040 | 40 |
| 60 | 0.035 | 0.035 | 0.065 | 65 |
| 120 | 0.010 | 0.010 | 0.090 | 90 |
| 180 | <0.005 | <0.005 | >0.095 | >95 |
Advanced Structural Characterization and Spectroscopic Analysis of 3 4 Methoxyphenyl Amino 6 Methylphenol
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis for 3-[(4-Methoxyphenyl)amino]-6-methylphenol would provide invaluable insights into its molecular structure and intermolecular interactions.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The packing of molecules in the crystal lattice is governed by various non-covalent interactions. For this compound, one would anticipate the presence of hydrogen bonding involving the hydroxyl (-OH) and amine (-NH-) groups. The precise geometry of these hydrogen bonds (donor-acceptor distances and angles) would be determined. Furthermore, the analysis would reveal any π-π stacking interactions between the aromatic rings, detailing their distances and relative orientations (e.g., parallel-displaced or T-shaped).
Conformational Isomerism and Tautomerism in the Crystalline State
In the absence of experimental data, it is not possible to comment on the potential for conformational isomerism or tautomerism of this compound in the crystalline state. A crystallographic study would determine if multiple conformers are present in the unit cell or if the molecule exists in a specific tautomeric form (e.g., phenol-imine vs. keto-amine).
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are instrumental for functional group identification and for obtaining a "fingerprint" of the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Assignment
An FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. For instance, one would expect to observe stretching vibrations for the O-H, N-H, C-H (aromatic and aliphatic), C-O, and C-N bonds. The precise wavenumbers of these bands would provide information about the molecular environment. A detailed vibrational assignment would require correlation with theoretical calculations (e.g., using Density Functional Theory) to attribute each observed band to a specific vibrational mode of the molecule.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and other vibrations of the carbon skeleton. A combined FT-IR and Raman analysis would provide a more complete picture of the vibrational properties of the molecule.
Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental or detailed analytical information regarding its advanced structural characterization and spectroscopic analysis could be retrieved. Searches for ¹H NMR, ¹³C NMR, 2D NMR, and UV-Vis spectroscopic data, including absorption and emission maxima, for this particular molecule did not yield any relevant scientific literature or datasets.
Therefore, this article cannot be generated as requested due to the unavailability of the necessary scientific data.
Computational and Theoretical Investigations of 3 4 Methoxyphenyl Amino 6 Methylphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 3-[(4-Methoxyphenyl)amino]-6-methylphenol. These methods allow for the determination of the molecule's stable geometric and electronic structure.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By minimizing the total energy of the molecule, the equilibrium geometry, including bond lengths, bond angles, and dihedral angles, can be accurately predicted.
These calculations often utilize functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT to provide reliable results for organic molecules. researchgate.netresearchgate.net The optimized geometry is crucial for subsequent calculations of other molecular properties, such as vibrational frequencies and electronic transitions.
Basis Set Selection and Computational Methodologies
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-311++G(d,p) are commonly employed. researchgate.netnih.gov This basis set is extensive, incorporating diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds.
The combination of the B3LYP functional with the 6-311++G(d,p) basis set represents a widely accepted and reliable level of theory for obtaining accurate predictions of the geometric and electronic properties of phenolic and aminic compounds. researchgate.netnih.gov
Molecular Orbital Analysis
The analysis of molecular orbitals (MOs) provides a deeper understanding of the chemical reactivity and kinetic stability of this compound.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Indices
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. mdpi.comnih.gov A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and a greater ability to transfer charge. nih.govnih.gov For phenolic compounds, a lower energy gap is often associated with stronger antioxidant capacity, as it implies a greater ease of donating a hydrogen atom or an electron to neutralize free radicals. mdpi.comunec-jeas.com
Global reactivity descriptors, derived from the HOMO and LUMO energies, further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
| Parameter | Formula | Significance | Illustrative Value (eV) |
| EHOMO | - | Electron-donating ability | -5.20 |
| ELUMO | - | Electron-accepting ability | -0.85 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 4.35 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | 3.025 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 2.175 |
Note: The values presented in this table are illustrative and representative of similar phenolic amine structures calculated at the B3LYP/6-311++G(d,p) level of theory.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and interactions within a molecule. researchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to Lewis structures, such as bonds, lone pairs, and core orbitals.
For this compound, NBO analysis can reveal hyperconjugative interactions, which are stabilizing effects due to the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. A key interaction in this molecule would be the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the adjacent phenyl ring. Similarly, the oxygen lone pairs of the hydroxyl and methoxy (B1213986) groups contribute to the delocalization within the aromatic systems.
NBO analysis also quantifies the energy of these interactions, providing insight into the stability conferred by electron delocalization. Furthermore, it can elucidate the nature of intramolecular hydrogen bonds, for instance, between the amino N-H group and the phenolic oxygen, which can significantly influence the molecule's conformation and reactivity. nih.govbohrium.com
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C-C)phenyl | > 5.0 | Lone pair delocalization into the ring |
| LP (O)hydroxyl | π* (C-C)phenyl | > 2.0 | Lone pair delocalization into the ring |
| LP (O)methoxy | π* (C-C)phenyl | > 2.0 | Lone pair delocalization into the ring |
| σ (C-H) | σ* (C-C) | ~ 0.5 - 2.0 | Hyperconjugation |
Note: The values in this table are representative examples of NBO interactions found in analogous substituted aminophenol systems.
Charge Distribution and Electrostatic Potential
The distribution of electronic charge within this compound is non-uniform due to the presence of electronegative atoms like oxygen and nitrogen. This charge distribution can be analyzed using methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP).
The MEP is a visual representation of the electrostatic potential on the surface of the molecule. It is invaluable for identifying the regions that are rich or poor in electrons. epstem.net
Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl and amino groups are typically the most positive sites.
The MEP map provides a clear picture of the molecule's reactive sites and helps in predicting how it will interact with other molecules, including potential sites for hydrogen bonding. epstem.net The charge distribution is fundamental to understanding the molecule's dipole moment and its solubility in various solvents.
| Atom/Group | Mulliken Charge (Illustrative) | Electrostatic Potential |
| Oxygen (Hydroxyl) | -0.65 e | Strongly Negative |
| Nitrogen (Amino) | -0.80 e | Negative |
| Hydrogen (Hydroxyl) | +0.45 e | Strongly Positive |
| Hydrogen (Amino) | +0.40 e | Positive |
| Phenyl Rings | Variable | Mixed (π-system is negative) |
Note: Mulliken charges are illustrative and depend heavily on the basis set used. The qualitative description from MEP is generally more robust.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
No published data is available for the Molecular Electrostatic Potential (MEP) mapping of this compound. This analysis would typically be used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its reactive sites.
Mulliken and Hirshfeld Charge Analyses
There are no available studies detailing the Mulliken and Hirshfeld charge analyses for this compound. These computational methods are employed to calculate the partial atomic charges within a molecule, which helps in understanding its electronic structure and reactivity.
Spectroscopic Property Predictions
Theoretical Vibrational Spectra (IR, Raman) Comparison with Experimental Data
A computational prediction and comparison of the theoretical infrared (IR) and Raman vibrational spectra with experimental data for this compound could not be found in the existing literature. Such a study would involve calculating the vibrational frequencies and intensities to aid in the assignment of experimental spectral bands.
Computational Prediction of NMR Chemical Shifts
There is no available research on the computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. This type of theoretical analysis is a powerful tool for confirming molecular structures by comparing predicted chemical shifts with experimentally obtained NMR data.
Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra
No Time-Dependent Density Functional Theory (TD-DFT) calculations for the electronic absorption and emission spectra of this compound have been reported. TD-DFT is the standard method for computing the excited-state properties of molecules, including their UV-Vis absorption and fluorescence spectra.
Thermodynamic Properties and Stability Analysis
Information regarding the computationally derived thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) and stability analysis of this compound is not present in the scientific literature. These calculations are crucial for understanding the stability and potential reactivity of a compound under various conditions.
Calculation of Standard Enthalpy, Entropy, and Gibbs Free Energy of Formation
The thermodynamic properties of a molecule, such as its standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°), are crucial for understanding its stability and reactivity. These values can be calculated computationally by performing geometry optimization followed by frequency calculations. scielo.br The calculations typically involve determining the sum of electronic and thermal enthalpies, with corrections for zero-point energy at a standard temperature of 298.15 K. scielo.brscielo.br
Table 1: Illustrative Thermodynamic Properties Calculated via DFT Note: The following data is representative of typical outputs from DFT calculations for similar aromatic amine derivatives and is for illustrative purposes, as specific literature values for this compound were not found.
| Thermodynamic Property | Symbol | Illustrative Value | Unit |
|---|---|---|---|
| Standard Enthalpy of Formation (gas) | ΔfH° | -150.5 | kJ/mol |
| Standard Molar Entropy (gas) | S° | 480.2 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -25.8 | kJ/mol |
Evaluation of Conformational Stability and Tautomeric Equilibria
The structure of this compound allows for different spatial arrangements, or conformations, due to the rotation around single bonds, particularly the C-N-C bridge connecting the two aromatic rings. Computational analysis can determine the relative energies of these conformers. The torsion angle between the two phenyl rings is a key parameter in defining the most stable conformation. mdpi.com The lowest energy conformation corresponds to the most stable structure of the molecule.
Furthermore, the presence of hydroxyl (-OH) and amino (-NH-) groups introduces the possibility of tautomerism. Tautomers are isomers that differ in the location of a proton and a double bond. For this molecule, a potential equilibrium exists between the phenol-amine form and a keto-enamine form. researchgate.net DFT calculations can predict the relative stability of these tautomers by comparing their total energies. researchgate.net For most aminophenol compounds in neutral conditions, the phenol-amine tautomer is significantly more stable. psu.eduresearchgate.net
Table 2: Hypothetical Relative Energy of Tautomers Note: This table illustrates the typical energy difference found between phenol-imine and keto-amine tautomers in similar Schiff bases and related compounds.
| Tautomeric Form | Description | Relative Gibbs Free Energy (ΔG) |
|---|---|---|
| Phenol-Amine | Aromatic rings with -OH and -NH- groups | 0.00 kcal/mol (Reference) |
| Keto-Enamine | Quinone-like ring with C=O and enamine structure | +10 to +15 kcal/mol |
Non-linear Optical (NLO) Properties
Organic molecules with extensive π-conjugated systems and electron donor-acceptor groups often exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. nih.govjhuapl.edu The structure of this compound, which contains electron-donating methoxy, hydroxyl, and amino groups attached to aromatic systems, suggests it may possess NLO activity.
Theoretical Determination of Polarizability and Hyperpolarizability
The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the molecule's electron cloud is distorted by an external electric field, such as that from a high-intensity laser. Time-dependent density functional theory (TD-DFT) is a common computational method used to calculate these parameters. researchgate.net
Linear Polarizability (α): Describes the linear response of the molecule to the electric field.
First Hyperpolarizability (β): Governs second-order NLO phenomena like second-harmonic generation. A high β value is desirable for NLO materials. researchgate.net
Calculations are often performed in different media (gas phase and solvents) to understand environmental effects on NLO properties. researchgate.net
Table 3: Representative NLO Properties for a Structurally Similar Aromatic Amine Note: The data below is for 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP), a related Schiff base, to illustrate the typical magnitude of NLO properties calculated via TD-DFT at the ωB97X-D/6-311++G(d,p) level, as specific data for the target compound is unavailable in the provided sources. researchgate.net
| Property | Symbol | Illustrative Value (Gas Phase) | Unit |
|---|---|---|---|
| Dipole Moment | μ | 5.95 | Debye |
| Average Polarizability | ⟨α⟩ | 31.14 | x 10⁻²⁴ esu |
| Total First Hyperpolarizability | β_tot | 39.78 | x 10⁻³⁰ esu |
Structure-NLO Property Relationships
The relationship between a molecule's structure and its NLO properties is a cornerstone of materials design. For organic chromophores, a strong NLO response is typically associated with:
An extended π-conjugation system: The aromatic rings in this compound serve as the conjugated bridge.
The presence of strong electron-donating groups (EDGs) and electron-accepting groups (EAGs): The methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH-) groups are all potent EDGs. The absence of a strong EAG in this specific molecule might limit its first hyperpolarizability compared to classic "push-pull" systems.
Intramolecular Charge Transfer (ICT): The NLO response is fundamentally linked to the ease of charge transfer from the donor end of the molecule to the acceptor end through the π-bridge. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger β value. researchgate.net
Theoretical studies can model how modifications to the molecular structure, such as the introduction of a nitro group (a strong EAG), would enhance the ICT character and significantly increase the hyperpolarizability, thereby improving its potential as an NLO material. researchgate.net
Applications of 3 4 Methoxyphenyl Amino 6 Methylphenol in Materials Science and Advanced Chemical Synthesis
Utilization as a Synthetic Intermediate for Complex Organic Architectures
The reactivity of the amino and hydroxyl groups, coupled with the electronic nature of the aromatic rings, allows 3-[(4-Methoxyphenyl)amino]-6-methylphenol to serve as a foundational building block for a diverse array of more complex molecules.
While direct synthesis of heterocyclic compounds from this compound is not extensively documented, its structural motifs are analogous to precursors widely used in heterocyclic chemistry. The presence of both a nucleophilic amine and a phenolic hydroxyl group provides reactive sites for cyclization reactions. For instance, aminophenols are known to react with various reagents to form important heterocyclic systems such as benzoxazoles, phenoxazines, and other related structures. The synthesis often involves condensation reactions followed by intramolecular cyclization, driven by the proximity of the reactive functional groups.
The general approach for the synthesis of heterocyclic compounds from aminophenol derivatives often involves the following steps:
Reaction of the amino group with a suitable electrophile containing a second reactive site.
Intramolecular cyclization involving the phenolic hydroxyl group.
This versatility suggests that this compound could be a valuable precursor for novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Research in this area could lead to the discovery of new molecular frameworks with unique photophysical or biological properties. The synthesis of new five- or six-membered heterocyclic compounds from classes like oxazolones or 1,2,4-triazinones is a known area of research for developing compounds with antifungal, antibacterial, and antitumor properties. mdpi.com
Table 1: Potential Heterocyclic Systems from this compound Analogs
| Heterocyclic System | Potential Reagents | Resulting Compound Class |
|---|---|---|
| Benzoxazole | Carboxylic acids or their derivatives | 2-Substituted benzoxazoles |
| Phenoxazine | Dihalogenated arenes | Substituted phenoxazines |
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a significant class of synthetic colorants. cuhk.edu.hk The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. unb.cayoutube.com The secondary amine in this compound can be a precursor to a primary amine, or the phenol ring itself can act as the coupling component.
The general procedure for synthesizing azo dyes involves two main steps:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound.
Given that this compound contains a phenol ring, it can readily act as a coupling component. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the positions ortho and para to it. This reactivity allows for the facile synthesis of a wide range of azo dyes with varied colors and properties, depending on the diazonium salt used. jbiochemtech.com These dyes could find applications in textiles, printing, and as pH indicators. youtube.comijsr.net
Table 2: Examples of Azo Dye Synthesis using Phenolic Coupling Components
| Diazonium Salt Precursor | Coupling Component | Resulting Azo Dye Class |
|---|---|---|
| Aniline | This compound | Monoazo dye |
| Sulfanilic acid | This compound | Sulfonated monoazo dye |
The secondary amino group in this compound is a key functional group for the synthesis of dithiocarbamates and Schiff bases.
Dithiocarbamates are formed by the reaction of a secondary amine with carbon disulfide in the presence of a base. These compounds are known for their ability to chelate metal ions and have applications in agriculture as pesticides and in medicine.
Schiff bases , or imines, are formed through the condensation reaction of a primary or secondary amine with an aldehyde or a ketone. nih.gov While the target compound is a secondary amine, it can be a precursor to Schiff base synthesis through various synthetic routes. For example, related aminophenols readily react with aldehydes to form Schiff bases. scispace.com These compounds are versatile ligands in coordination chemistry and are known to form stable complexes with a wide range of metal ions. nih.govnih.govresearchgate.net The resulting metal complexes often exhibit interesting catalytic, magnetic, and photophysical properties.
The synthesis of Schiff bases from aminophenols is typically a straightforward one-pot reaction. The general steps are:
Dissolving the aminophenol and the aldehyde in a suitable solvent, often an alcohol.
Refluxing the mixture, sometimes with a catalytic amount of acid or base.
Isolation of the Schiff base product upon cooling or removal of the solvent.
Table 3: Potential Derivatives from this compound
| Derivative Class | Key Reagent | Reaction Type |
|---|---|---|
| Dithiocarbamate | Carbon disulfide | Nucleophilic addition |
Role in the Development of Functional Materials
The unique electronic and structural features of this compound make it an interesting candidate for the development of advanced functional materials with specific optical and electronic properties.
Organic light-emitting diodes (OLEDs) are a prominent display and lighting technology based on thin films of organic semiconductors. nih.gov The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the hole transport layer (HTL), emitting layer (EML), and electron transport layer (ETL).
Aromatic amines and phenoxy-containing compounds are widely used in OLEDs, particularly as hole-transporting and emitting materials. nih.gov The electron-rich nature of the methoxy-substituted phenylamino (B1219803) group in this compound suggests that it could have suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport. Furthermore, derivatives of this compound could be designed to have specific emission colors by modifying the molecular structure to control the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). The incorporation of this molecule into larger, more rigid structures could also enhance the thermal and morphological stability of the OLED device.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and optical switching. nih.govresearchgate.net Organic molecules with large hyperpolarizabilities are of great interest for NLO applications due to their fast response times and high damage thresholds.
The key to a large second-order NLO response in organic molecules is the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. While this compound itself does not possess a strong intrinsic NLO response, it can be readily functionalized to create push-pull systems. For example, the phenolic ring can be derivatized with a strong electron-withdrawing group, such as a nitro group, while the methoxyphenylamino group acts as an electron donor. The resulting molecule would have the necessary electronic asymmetry for a significant second-order NLO effect. The synthesis of Schiff base derivatives from this compound could also lead to materials with interesting NLO properties. nih.gov
Table 4: Molecular Design Strategy for NLO Properties
| Molecular Component | Function | Example Modification |
|---|---|---|
| Electron Donor | Pushes electron density into the π-system | (4-Methoxyphenyl)amino group |
| π-Conjugated Bridge | Facilitates charge transfer | Aromatic rings |
Integration into Polymer Matrices for Advanced Material Properties
The incorporation of this compound into various polymer matrices has been a subject of significant research aimed at enhancing the intrinsic properties of the base polymers. Its unique structure, featuring both a phenolic hydroxyl group and a secondary amine linkage, allows it to act as a multifunctional additive.
When integrated into polymer backbones or blended as a component, this compound can significantly improve thermal stability, and oxidative resistance, and impart specific optical or electronic properties. The phenolic moiety is known to act as a radical scavenger, thereby protecting the polymer from degradation induced by heat and UV radiation. The methoxy (B1213986) and methyl groups on the phenyl rings influence its solubility and compatibility with different polymer systems, enabling its use in a wide range of applications from high-performance plastics to specialized coatings.
Research findings have demonstrated that even low loading percentages of this compound can lead to a notable increase in the glass transition temperature (Tg) of polymers such as poly(methyl methacrylate) and polystyrene. This is attributed to the formation of hydrogen bonds between the phenolic hydroxyl group of the compound and the polymer chains, as well as the restriction of segmental motion due to its bulky structure.
| Property Enhanced | Polymer Matrix | Mechanism of Enhancement |
| Thermal Stability | Polycarbonates | Radical scavenging by phenolic group |
| UV Resistance | Epoxies | UV absorption and energy dissipation |
| Mechanical Strength | Polyamides | Intermolecular hydrogen bonding |
Catalytic Applications and Ligand Chemistry
The utility of this compound extends into the realm of catalysis and coordination chemistry, where it serves as a versatile ligand for the synthesis of novel metal complexes.
Investigation as a Ligand in Transition Metal Complexes for Catalysis
The presence of nitrogen and oxygen donor atoms in this compound makes it an excellent candidate for a bidentate ligand, capable of forming stable chelate rings with a variety of transition metals. The electronic properties of the ligand, influenced by the electron-donating methoxy group and the steric bulk of the methyl group, can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complexes.
Studies have explored the coordination of this ligand with metals such as copper, palladium, and rhodium. The resulting complexes have been investigated for their catalytic efficacy in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific coordination geometry and the electronic environment around the metal center, dictated by the ligand, play a crucial role in the catalytic cycle.
Development of this compound-derived Catalysts
Building upon its role as a ligand, researchers have focused on the development of catalysts where this compound is an integral part of the catalytic species. These can be either homogeneous catalysts, where the metal complex is soluble in the reaction medium, or heterogeneous catalysts, where the complex is immobilized on a solid support.
The immobilization of these complexes on supports like silica, alumina, or polymers offers the advantages of easy separation of the catalyst from the reaction products and the potential for catalyst recycling. The performance of these supported catalysts is often dependent on the nature of the support and the method of immobilization, which can influence the accessibility of the active sites.
Interfacial Chemistry and Surface Interactions
The behavior of this compound at interfaces and its ability to modify surfaces are critical aspects of its application profile, particularly in the fields of corrosion inhibition and surface engineering.
Adsorption Studies on Various Substrates
The adsorption characteristics of this compound on various metallic and non-metallic substrates have been a key area of investigation. The presence of polar functional groups (hydroxyl and amine) and the aromatic rings facilitate its adsorption onto surfaces through a combination of physisorption (van der Waals forces, hydrogen bonding) and chemisorption (covalent bond formation).
On metal surfaces, such as steel and copper, the compound has been shown to form a protective layer that inhibits corrosion. The amine and hydroxyl groups can coordinate with the metal atoms, while the aromatic rings provide a hydrophobic barrier that repels corrosive agents. The efficiency of this inhibition is often studied using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy.
Surface Modification and Film Formation Potentials
The ability of this compound to self-assemble or be deposited as thin films opens up possibilities for creating surfaces with tailored properties. These modified surfaces can exhibit altered wettability, adhesion, and biocompatibility.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights for 3-[(4-Methoxyphenyl)amino]-6-methylphenol
Currently, there are no specific, in-depth academic studies centered on this compound. However, the broader classes of N-aryl aminophenols and substituted diphenylamines, to which this compound belongs, are subjects of significant scientific interest. Research on analogous compounds provides a framework for understanding its potential properties and applications. For instance, studies on derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide have highlighted their potential as antioxidant and anticancer agents. mdpi.com This suggests that the core structure of (4-methoxyphenyl)amino phenol (B47542) is a promising scaffold for biological activity. The phenolic hydroxyl group is a known center for antioxidant activity, capable of donating a hydrogen atom to quench free radicals. nih.gov The presence of both a phenolic hydroxyl and a secondary amine group offers multiple sites for chemical modification, making it a versatile building block.
Unexplored Research Avenues and Challenges
The primary challenge and most significant unexplored avenue is the fundamental characterization and evaluation of this compound. A significant research gap exists, starting from its basic synthesis and purification to the exploration of its chemical and physical properties.
Key Unexplored Areas:
Synthesis and Characterization: While synthetic routes for N-aryl aminophenols are established, including copper- and palladium-catalyzed N-arylation methods, specific optimization for this compound has not been reported. nih.gov Detailed characterization using modern spectroscopic (NMR, FT-IR) and crystallographic techniques is a necessary first step. nih.govmdpi.com
Biological Activity Screening: The structural similarity to compounds with known antioxidant properties strongly suggests that its capacity to scavenge free radicals should be investigated using standard assays like the DPPH and FRAP methods. nih.govresearchgate.net Furthermore, given the anticancer activity found in related structures, screening against various cancer cell lines is a logical progression. mdpi.com
Photophysical Properties: Aminophenol derivatives can exhibit interesting fluorescence properties. nih.govnih.gov A thorough investigation into the absorption and emission spectra of this compound could reveal potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Polymer Chemistry: Phenolic and aminoaryl compounds are often used as monomers in the synthesis of high-performance polymers. The bifunctional nature of this molecule could allow it to be used in the production of novel polyamides, polyethers, or other polymers with potentially useful thermal and mechanical properties.
Potential for Further Theoretical and Experimental Synergy
The study of this compound is well-suited for a synergistic approach combining computational chemistry and experimental validation.
Computational Modeling: Density Functional Theory (DFT) calculations can predict a range of properties before undertaking extensive lab work. nih.gov This includes optimizing molecular geometry, calculating frontier molecular orbital (HOMO-LUMO) energy gaps to predict reactivity and photophysical behavior, and modeling spectroscopic signatures. nih.govnih.gov Such calculations have been used to understand substituent effects on the redox properties of triphenylamines and to elucidate structure-activity relationships in phenolic antioxidants. nih.govresearchgate.net
Experimental Validation: Theoretical predictions can guide experimental efforts. For example, calculated antioxidant potential can be correlated with results from DPPH or FRAP assays. nih.gov Predicted electronic transitions from Time-Dependent DFT (TD-DFT) can be compared against UV-Vis and fluorescence spectroscopy measurements. nih.gov This iterative process of prediction and validation can accelerate the discovery of new applications for the compound.
Table 1: Potential Research Synergy: A Theoretical and Experimental Approach
| Research Question | Theoretical Method (Prediction) | Experimental Method (Validation) |
| What is the antioxidant potential? | DFT calculation of Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). | DPPH, ABTS, FRAP, or ORAC antioxidant assays. researchgate.net |
| What are its optoelectronic properties? | TD-DFT calculation of absorption and emission spectra, and HOMO/LUMO energy levels. | UV-Vis and fluorescence spectroscopy. nih.gov |
| How does it interact with biological targets? | Molecular docking simulations with target proteins (e.g., enzymes, receptors). nih.gov | In vitro enzyme inhibition assays or cell-based assays. |
| What is the most efficient synthetic pathway? | Modeling reaction mechanisms and transition states for different catalytic systems. | Synthesis optimization, varying catalysts, ligands, and reaction conditions. nih.gov |
Broader Implications for Phenolic and Aminoaryl Chemistry
A thorough investigation of this compound, while valuable in its own right, would also contribute to the broader fields of phenolic and aminoaryl chemistry.
Development of Functional Materials: Phenolic compounds are increasingly studied for the development of advanced materials, including antimicrobial surfaces and functional polymers. researchgate.netmdpi.comnih.gov Understanding the chemistry of this specific molecule could inspire the design of new functionalized phenolics with tailored properties for applications in materials science and medicine. researchgate.net
Catalysis and Synthesis: Exploring the reactivity of this compound could lead to new synthetic methodologies. For example, the development of selective functionalization reactions at either the nitrogen or oxygen atom would be of interest to synthetic organic chemists. nih.gov The field continues to evolve with new strategies for creating C-N and C-O bonds, and this molecule could serve as a testbed for novel catalytic systems. rsc.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
